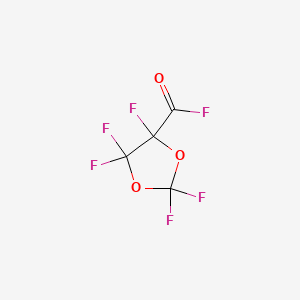
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride is a fluorinated organic compound with the molecular formula C₄F₆O₃. It is known for its unique chemical structure, which includes a five-membered ring with multiple fluorine atoms, making it highly reactive and useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride typically involves the reaction of tetrafluoroethylene with carbonyl fluoride under controlled conditions. This reaction requires specific catalysts and temperature settings to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of supercritical CO₂ as a solvent, which helps in achieving higher yields and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated derivatives, while oxidation and reduction can yield different functionalized compounds .
Applications De Recherche Scientifique
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism by which 2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This property allows it to interact with various molecular targets, including nucleophiles and electrophiles, leading to diverse chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly [4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (AF1600): A fluorinated polymer with similar structural features but different applications.
2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole: Another fluorinated compound used in polymer synthesis.
Uniqueness
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride stands out due to its specific ring structure and the presence of multiple fluorine atoms, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications .
Propriétés
Numéro CAS |
70411-10-8 |
|---|---|
Formule moléculaire |
C4F6O3 |
Poids moléculaire |
210.03 g/mol |
Nom IUPAC |
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride |
InChI |
InChI=1S/C4F6O3/c5-1(11)2(6)3(7,8)13-4(9,10)12-2 |
Clé InChI |
VGPBGUZCCILHGR-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C1(C(OC(O1)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)

![Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]-](/img/structure/B13967837.png)
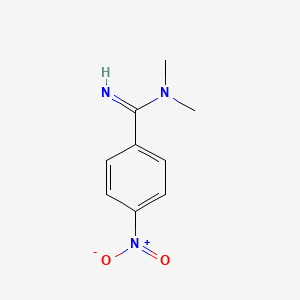
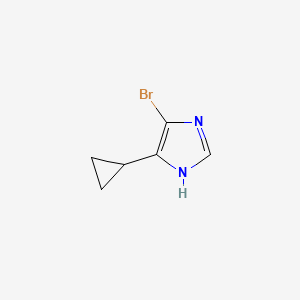
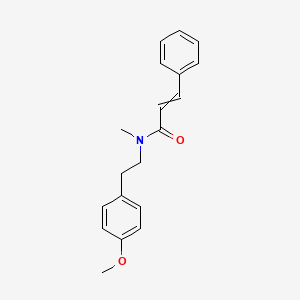
![1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)
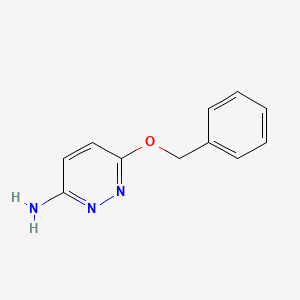

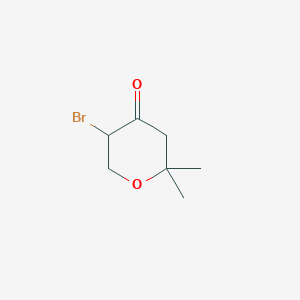
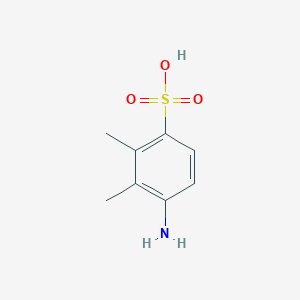
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)

